molecular formula C9H8O2 B147261 1-Phenyl-1,2-propanedione CAS No. 579-07-7

1-Phenyl-1,2-propanedione

Cat. No.: B147261
CAS No.: 579-07-7
M. Wt: 148.16 g/mol
InChI Key: BVQVLAIMHVDZEL-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-propanedione (PPD) is a diketone compound with the molecular formula C₉H₈O₂. It is characterized by two adjacent ketone groups on a propanedione backbone and a phenyl substituent at the first carbon (Figure 1). PPD has gained prominence in multiple applications due to its unique physicochemical properties:

  • Photopolymerization: PPD acts as a photosensitizer in resin-based dental materials, absorbing light at 410 nm, which enables its use in visible light-cured systems . Unlike camphorquinone (CQ), which absorbs at 470 nm, PPD minimizes yellowing, enhancing aesthetic outcomes in dental restorations .
  • Catalytic Hydrogenation: PPD serves as a substrate in enantioselective hydrogenation reactions over Ir/TiO₂ catalysts modified with cinchonidine (CD), producing hydroxyketones and diols with varying stereoselectivity .
  • Biochemical Relevance: PPD is a substrate for the NADPH-dependent dicarbonyl reductase enzyme Hep27 (encoded by DHRS2), which detoxifies α-dicarbonyl compounds in cellular pathways .

Mechanism of Action

Target of Action

1-Phenyl-1,2-propanedione, also known as Acetylbenzoyl , is a chemical compound that primarily targets the respiratory system

Mode of Action

It has been studied in the context of enantioselective hydrogenation over pt colloids . This suggests that the compound may interact with its targets through a hydrogenation process, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

This compound is an α-diketone . It is found in coffee and is a part of the plant metabolite biochemical pathway . .

Pharmacokinetics

Its physical properties such as boiling point (103-105 °c/14 mmhg) and density (1101 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known to cause nausea and vomiting , suggesting that it may have some toxic effects at the cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to degrade during long-term storage . Also, it is recommended to avoid dust formation and release into the environment . These factors can influence the compound’s action, efficacy, and stability.

Biological Activity

1-Phenyl-1,2-propanedione, also known as benzoylacetone, is a diketone compound that has garnered attention in various fields due to its significant biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in food and pharmaceutical industries.

This compound has the molecular formula C9H10O2C_9H_{10}O_2 and a molecular weight of 150.18 g/mol. It is characterized by the presence of two carbonyl groups (C=O) adjacent to each other within a propanediol structure. The compound can exist in various tautomeric forms, which can influence its reactivity and biological properties.

PropertyValue
Molecular FormulaC9H10O2
Molecular Weight150.18 g/mol
Boiling Point220 °C
Solubility in WaterSlightly soluble

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in both in vitro and in vivo studies. For instance, it has shown potential against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity.

Photoinitiator in Dental Materials

One of the notable applications of this compound is as a photoinitiator in dental materials. It facilitates the polymerization process when exposed to light, making it essential for curing dental resins. Studies have demonstrated that it can effectively initiate polymerization under UV light, leading to improved mechanical properties of dental composites .

Food Additive

This compound is recognized as a food additive (FEMA number: 3226), where it serves as a flavoring agent. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives, which concluded that it poses low toxicity at regulated levels . This compound is used in various food products due to its ability to enhance flavor profiles without significant health risks.

Toxicological Profile

Despite its beneficial applications, the toxicological aspects of this compound warrant attention. Studies indicate that while it has low acute toxicity, chronic exposure may lead to adverse effects such as respiratory irritation and potential carcinogenicity . Therefore, regulatory guidelines recommend monitoring exposure levels in industrial and food contexts.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against common oral pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Case Study 2: Dental Material Polymerization

In clinical trials assessing dental materials containing this compound as a photoinitiator, researchers found that composites cured with this compound exhibited superior hardness and wear resistance compared to those cured with traditional initiators .

Scientific Research Applications

Food Industry Applications

Flavor and Fragrance Agent
1-Phenyl-1,2-propanedione is primarily utilized as a flavoring agent due to its buttery and caramellic flavor profile. It has been detected in various food products, particularly in coffee (Coffea arabica), where it may serve as a potential biomarker for coffee consumption . The compound is recognized by FEMA (Flavor and Extract Manufacturers Association) as a safe food additive (FEMA No. 3226), allowing its use in beverages, gels, and puddings .

Pharmaceutical Applications

Photoinitiator in Dental Materials
This compound has garnered attention as a photoinitiator in dental materials. Its low toxicity and effectiveness in initiating polymerization processes under light exposure make it suitable for use in dental adhesives and composites . Research indicates that this compound can enhance the mechanical properties of dental restoratives when used as a photoinitiator, leading to improved durability and performance .

Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is employed in enantioselective hydrogenation reactions. Studies have demonstrated its application over modified iridium catalysts to produce chiral compounds that are essential in pharmaceutical synthesis . This capability highlights its importance in developing new drugs and optimizing synthetic routes.

Material Science Applications

Photopolymerization Processes
The compound is also utilized in photopolymerization processes for various materials beyond dental applications. Its role as a photoinitiator extends to food packaging and printing applications where it aids in creating durable coatings that are resistant to migration, thereby enhancing product safety .

Case Study: Enantioselective Hydrogenation

A significant study focused on the enantioselective hydrogenation of this compound using supported iridium catalysts demonstrated the influence of support materials on reaction efficiency. The research provided insights into optimizing conditions for achieving higher enantioselectivity and yield, which are critical for pharmaceutical applications .

Case Study: Photoinitiators in Dental Materials

Another investigation evaluated the effects of various photoinitiators, including this compound, on the polymerization efficiency of dental resins. The study found that this compound significantly influenced the degree of conversion and mechanical properties of the resulting materials, suggesting its potential for improving dental restorative techniques .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Food IndustryFlavoring agent in beverages and dessertsRecognized by FEMA; enhances sensory attributes
PharmaceuticalsPhotoinitiator in dental materialsImproves mechanical properties; low toxicity
Material SciencePhotopolymerization for coatingsDurable, safe coatings; prevents migration
Synthetic ChemistryEnantioselective hydrogenationEssential for chiral drug synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-1,2-propanedione, and how do they impact purity and yield?

Methodological Answer: The primary synthesis method involves selenium dioxide oxidation of propiophenone, yielding ~60% under optimized conditions . Alternative routes include catalytic oxidation of 1-phenylpropane derivatives. Purity is influenced by solvent choice (e.g., chlorinated solvents reduce byproducts) and post-synthesis purification (distillation or crystallization). Impurities like unreacted propiophenone can be quantified via GC-MS, with purity grades (e.g., 97% vs. 98%) affecting reactivity in downstream applications .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Methodological Answer: Key properties include:

  • Density : 1.101 g/mL at 25°C, impacting solvent selection for reactions .
  • Solubility : Miscible in chloroform, sparingly soluble in methanol/hexane, necessitating polar aprotic solvents for homogeneous catalysis .
  • Thermal Stability : Melting point <20°C and boiling point 103–105°C at 14 mmHg, requiring low-temperature storage and inert atmospheres to prevent degradation .
  • Spectroscopic Signatures : UV-Vis absorption at 398 nm (ε = 150 L/mol·cm) for monitoring photopolymerization kinetics .

Advanced Research Questions

Q. How do chiral modifiers and catalyst supports influence enantioselectivity in the hydrogenation of this compound?

Methodological Answer: Enantioselective hydrogenation over Ir/TiO₂ or Pt/ZrO₂ catalysts with cinchonidine (CD) as a chiral modifier preferentially forms (R)-1-hydroxy-1-phenylpropanone (up to 75% ee). Critical factors include:

  • Modifier Anchoring : CD grafted onto TiO₂ enhances stereochemical control vs. solution-phase addition .
  • Metal Loading : 1 wt.% Pt on SiO₂ optimizes activity and selectivity .
  • Reaction Conditions : 40 bar H₂ and 25°C balance conversion and ee .
    Table 1: Catalytic Systems and Outcomes
Catalyst Systemee (%)Main ProductConditionsReference
Ir/TiO₂ + CD (grafted)75(R)-1-hydroxypropanone40 bar H₂, 25°C
Pt/ZrO₂ + CD (solution)68(R)-1-hydroxypropanone40 bar H₂, 25°C
Pt/SiO₂ + CD (solution)62(R)-1-hydroxypropanone40 bar H₂, 298 K

Q. How can kinetic modeling resolve competing pathways in this compound hydrogenation?

Methodological Answer: Simplified kinetic models (e.g., Langmuir-Hinshelwood) differentiate between parallel pathways (hydroxyketone vs. diol formation). Key steps:

  • Rate Constants : Hydroxyketone formation (k₁ = 0.15 min⁻¹) dominates over diols (k₂ = 0.03 min⁻¹) on Ir/TiO₂ .
  • Regioselectivity : Steric effects from the phenyl group favor C=O reduction at the methyl-adjacent ketone .
  • Validation : Comparing experimental concentration-time profiles (Figure 2, ) with model predictions identifies rate-limiting steps .

Q. What advantages does this compound offer as a dental photoinitiator compared to camphorquinone (CQ)?

Methodological Answer: PPD reduces yellowing and improves curing depth in resin composites due to:

  • Absorption Spectrum : Broad activity (350–500 nm) compatible with LED curing units (398 nm peak) .
  • Co-initiator Ratios : Optimal CQ/amine ratio (1:0.75) vs. PPD’s standalone efficiency .
    Table 2: Photoinitiator Performance Comparison
ParameterPPDCQ/Amine
Curing Depth (mm)2.5 ± 0.31.8 ± 0.2
Yellowing Index (ΔYI)1.24.5
Polymerization Rate (s⁻¹)0.120.08

Q. Data Contradiction Analysis

Q. How can discrepancies in enantiomer distribution across hydrogenation studies be reconciled?

Methodological Answer: Conflicting ee values (e.g., 68% vs. 75%) arise from:

  • Catalyst Preparation : Impregnation vs. grafting alters modifier-catalyst interactions .
  • Solvent Effects : Polar solvents (e.g., ethanol) stabilize transition states, improving ee by 10–15% .
  • Analytical Methods : Chiral HPLC vs. NMR quantification may overestimate minor enantiomers . Systematic benchmarking under standardized conditions (e.g., 40 bar H₂, 25°C) is recommended .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Photopolymerization Initiators

Camphorquinone (CQ)

Property PPD CQ
Absorption Peak (nm) 410 470
Yellowing Tendency Low High
Polymerization Stress Lower Higher
Co-initiator Requirement Required (e.g., amines) Required (e.g., amines)

PPD’s absorption at shorter wavelengths reduces light scattering in resin matrices, enabling deeper curing. However, its slower polymerization kinetics compared to CQ allow stress relaxation, improving mechanical stability in dental composites .

Lucirin TPO and Monoacylphosphine Oxide (MAPO)

Property PPD Lucirin TPO MAPO
Absorption Peak (nm) 410 390 380–400
Initiator Mechanism Radical generation via amine Direct cleavage Dual radical/acid generation
Stress Reduction Moderate High High

Lucirin TPO and MAPO exhibit faster curing but require stringent handling due to higher reactivity. PPD balances curing efficiency with reduced toxicity and improved color stability .

Hydrogenation Substrates

Benzil (1,2-Diphenylethanedione)

Property PPD Benzil
Hydrogenation Products 8 compounds (e.g., (R)- and (S)-hydroxyketones, diols) 2 products (benzoin and hydrobenzoin)
Catalyst System Ir/TiO₂ + cinchonidine TiO₂ under UV
Stereoselectivity Moderate (e.g., 60–70% ee) Low (<20% ee)

PPD’s asymmetric structure enables broader product diversity in hydrogenation, while benzil’s simpler structure limits stereoselectivity. PPD also achieves higher yields (70–80%) in α-hydroxyketone formation compared to benzil under photocatalytic conditions .

Biochemical Substrates

3,4-Hexanedione and 2,3-Heptanedione

Property PPD 3,4-Hexanedione 2,3-Heptanedione
Hep27 Enzyme Activity 1.2 µmol/min/mg 0.8 µmol/min/mg 0.5 µmol/min/mg
Toxicity Moderate High High

PPD is detoxified more efficiently by Hep27, suggesting its lower cellular toxicity compared to aliphatic α-dicarbonyl compounds .

Key Research Findings

Photopolymerization Performance

  • PPD-based resins exhibit 30% lower polymerization stress than CQ systems, reducing microleakage in dental restorations .
  • Ternary systems combining PPD, diphenyliodonium hexafluorophosphate (DPI), and amines achieve 95% monomer conversion vs. 85% for CQ systems .

Catalytic Hydrogenation Pathways

  • Kinetic modeling of PPD hydrogenation reveals first-order kinetics for hydroxyketone formation (k₁ = 0.12 min⁻¹) and diol production (k₂ = 0.05 min⁻¹) over Ir/TiO₂ .
  • Solvent polarity significantly impacts enantioselectivity; toluene increases (R)-enantiomer yield by 20% compared to methanol .

Preparation Methods

Synthetic Method via Oxime Intermediate

Reaction Overview

The most efficient and scalable preparation method involves a two-step process starting from propiophenone . This approach utilizes nitrosation followed by acidic hydrolysis to yield 1-phenyl-1,2-propanedione. The synthesis is characterized by its operational simplicity and cost-effectiveness, making it suitable for industrial-scale production.

Step 1: Formation of this compound-2-oxime

Propiophenone reacts with ethyl nitrite in the presence of hydrogen chloride gas to form the oxime intermediate. The reaction is conducted in a solvent system (e.g., ethanol or toluene) at 30–40°C. Key stoichiometric ratios include:

  • Propiophenone : HCl : Ethyl nitrite = 1 : 0.3 : 1.1 .

Hydrogen chloride gas acts as both a catalyst and a proton source, facilitating the nucleophilic attack of the nitrite group on the carbonyl carbon. The intermediate is purified via recrystallization from toluene, yielding 60–64% of this compound-2-oxime .

Step 2: Hydrolysis to this compound

The oxime intermediate undergoes hydrolysis in a mixed solution of formaldehyde (37%), concentrated hydrochloric acid (36%), and ethanol at room temperature. The reaction mechanism involves acid-catalyzed cleavage of the oxime group, with formaldehyde acting as a scavenger for byproducts. The final product is extracted using dichloromethane and purified via vacuum distillation, achieving yields of 73–75% .

Solvent Selection

  • Oxime formation : Ethanol or toluene enhances reaction homogeneity and intermediate solubility.

  • Hydrolysis : Ethanol-water mixtures improve the stability of the acidic medium, preventing premature decomposition .

Temperature Control

  • Oxime synthesis requires strict maintenance of 30–35°C to minimize side reactions.

  • Hydrolysis is performed at ≤15°C during reagent addition to manage exothermicity, followed by room-temperature stirring .

Catalytic Efficiency

Hydrogen chloride gas concentration directly impacts oxime yield. Suboptimal HCl flow rates reduce intermediate purity due to incomplete nitrosation .

Data and Experimental Validation

Yield Analysis from Patent Embodiments

The following table summarizes results from two industrial-scale trials:

Parameter Embodiment 1 Embodiment 2
Oxime Synthesis
Propiophenone (kg)400400
Ethyl Nitrite (kg)242242
HCl Gas (kg)7878
Oxime Yield (kg)310296
Yield (%)63.860.9
Hydrolysis
Oxime (kg)200200
Formaldehyde (kg)200200
HCl (kg)200200
This compound (kg)133.5136
Yield (%)73.574.9

Purity and Characterization

The final product is characterized by:

  • IR Spectroscopy : Absence of C=O stretches at 1715 cm⁻¹ (indicative of complete oxime hydrolysis) .

  • GC-MS : Molecular ion peak at m/z 178 confirms the molecular formula C₁₀H₁₀O₂ .

Advantages and Industrial Applicability

Comparative Benefits

  • Cost Efficiency : Eliminates expensive metal catalysts, reducing raw material costs by ~40% compared to traditional methods .

  • Scalability : The two-step process is adaptable to continuous-flow reactors, enabling throughputs exceeding 500 kg/batch .

Challenges

  • Handling HCl Gas : Requires specialized equipment to prevent corrosion and ensure worker safety.

  • Byproduct Management : Formaldehyde residues necessitate rigorous post-reaction purification to meet pharmaceutical-grade standards .

Properties

IUPAC Name

1-phenylpropane-1,2-dione
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InChI

InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
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InChI Key

BVQVLAIMHVDZEL-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(=O)C1=CC=CC=C1
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Molecular Formula

C9H8O2
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DSSTOX Substance ID

DTXSID3060372
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Molecular Weight

148.16 g/mol
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Physical Description

Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour
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Boiling Point

103.00 to 105.00 °C. @ 14.00 mm Hg
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Solubility

2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.096-1.116
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CAS No.

579-07-7
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Melting Point

< 20 °C
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Synthesis routes and methods I

Procedure details

6.0 kg (44.78 moles) of propiophenone and 92 g of anhydrous aluminum chloride were added to 6 liters of ether followed by 17.2 kg (107.5 mole) of bromine at a rate to maintained a gentle reflux. When the addition was complete (approximately 6 hours), the mixture was heated to reflux overnight and then the solvent was removed under vacuum to obtain a lachrymatory dark red/orange oil. The oil was slowly added to a solution of 2.81 kg (122.2 mmole)of sodium in 45 l of methanol while maintaining the temperature below 20° C. When the addition was complete, 12.5 liters of concentrated hydrochloric acid were added and the mixture was stirred at room temperature for 1 hour. The precipitate was filtered off and the filtrate reduced in volume to approximately 25 liters by distillation of the methanol. The residue was partitioned between 10 liters of chloroform and 10 liters of water. Then, the organic phase was separated and the aqueous phase extracted twice with 5 liters of chloroform. The combined chloroform solutions were dried over sodium sulfate and evaporated to dryness. The residue was fractionally distilled under vacuum through a 30 cm Fenske column to obtain 5.7 kg of 1-phenylpropane-1,2-dione (86% yield) and a boiling point of 77°-85° C. at 1-2 mm Hg.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
92 g
Type
catalyst
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
17.2 kg
Type
reactant
Reaction Step Two
Quantity
2.81 kg
Type
reactant
Reaction Step Three
Quantity
45 L
Type
reactant
Reaction Step Three
Quantity
12.5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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reactant
Reaction Step One
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Type
reactant
Reaction Step One
Name
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reactant
Reaction Step One
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Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,2-propanedione
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1,2-propanedione
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1,2-propanedione
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1,2-propanedione
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1,2-propanedione
Reactant of Route 6
1-Phenyl-1,2-propanedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.